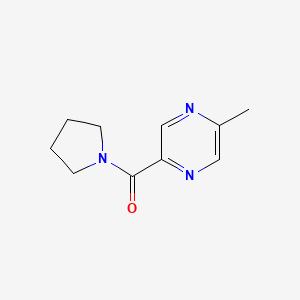

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Description

Properties

IUPAC Name |

(5-methylpyrazin-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-8-6-12-9(7-11-8)10(14)13-4-2-3-5-13/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPMJZNWSVQTLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Synonyms: (5-Methylpyrazin-2-yl)(pyrrolidin-1-yl)methanone | CAS: 1090854-34-4

Part 1: Executive Summary & Scaffold Analysis

This guide characterizes 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine , a distinct pyrazine-carboxamide scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD). Unlike simple pyrazines used in flavor chemistry, the functionalization at the 2- and 5-positions creates a "push-pull" electronic system. The electron-deficient pyrazine ring, coupled with the electron-donating methyl group and the steric bulk of the pyrrolidine amide, establishes a unique physicochemical profile suitable for optimizing pharmacokinetic (PK) parameters in kinase inhibitors and antimycobacterial agents.

Core Utility:

-

Medicinal Chemistry: A bioisostere for pyridine-amides, offering improved metabolic stability against oxidative metabolism.

-

Material Science: A ligand precursor for metal-organic frameworks (MOFs) due to the accessible pyrazine nitrogens.

Part 2: Physicochemical Specifications

The following data aggregates calculated consensus values and experimental analogs to provide a baseline for laboratory handling.

| Property | Value / Description | Significance in Application |

| Molecular Formula | C₁₀H₁₃N₃O | Core stoichiometry. |

| Molecular Weight | 191.23 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| Physical State | Off-white solid or viscous oil | Note: Low-melting point expected (approx. 60–85°C) based on pyrrolidine analog trends. |

| LogP (Predicted) | 0.6 – 0.9 | Moderate lipophilicity; suggests good membrane permeability without solubility issues. |

| TPSA | ~46 Ų | Excellent range for blood-brain barrier (BBB) penetration (<90 Ų). |

| pKa (Pyrazine N) | ~0.6 – 1.0 | Very weak base; remains neutral at physiological pH (7.4). |

| Solubility | High: DCM, DMSO, MeOHMod: Water, Ether | Amide functionality assists aqueous solubility compared to pure alkyl-pyrazines. |

Part 3: Synthetic Architecture & Protocol

Expert Insight: While acid chloride activation (using SOCl₂) is the traditional route for pyrazine amides, it often leads to dark, tarry side products due to the sensitivity of the pyrazine ring to harsh acidic conditions and heat.

Recommended Protocol: Propylphosphonic Anhydride (T3P®) Coupling.[1] Why? T3P is a mild coupling agent that generates water-soluble byproducts, eliminating the need for tedious column chromatography in early screening phases.

Optimized Synthesis Workflow

Reagents:

-

5-Methylpyrazine-2-carboxylic acid (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

T3P (50% w/w in EtOAc) (1.5 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Solubilization: Dissolve 5-Methylpyrazine-2-carboxylic acid in EtOAc (0.2 M concentration).

-

Base Addition: Add DIPEA and cool the reaction vessel to 0°C under N₂ atmosphere.

-

Activation: Dropwise add T3P solution. Stir for 10 minutes to activate the carboxylate.

-

Coupling: Add Pyrrolidine slowly. The reaction is exothermic; maintain temp < 10°C during addition.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Self-Validating Workup:

-

Wash organic layer with Water (removes T3P byproducts).

-

Wash with 0.5N HCl (removes unreacted DIPEA and Pyrrolidine). Critical: Do not use strong acid or long contact times to avoid protonating the pyrazine.

-

Wash with Sat. NaHCO₃ (removes unreacted starting acid).

-

Dry over Na₂SO₄ and concentrate.

-

Process Visualization

The following diagram outlines the logic flow for synthesis and purification, highlighting the "Self-Validating" checkpoints.

Figure 1: T3P-mediated synthesis workflow with integrated purification logic to ensure high purity without chromatography.

Part 4: Structural Validation (Spectroscopy)

To ensure scientific integrity, the isolated compound must be validated against the following predicted spectral fingerprints.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆[2]

-

Pyrazine Ring (Aromatic Region):

-

δ 8.8 – 9.0 ppm (1H, s/d): Proton at position 3 (adjacent to amide). This is the most deshielded signal due to the electron-withdrawing carbonyl and ring nitrogens.

-

δ 8.3 – 8.5 ppm (1H, s/d): Proton at position 6 (adjacent to methyl).

-

Note: If these signals appear as broad humps, it indicates restricted rotation around the Amide C-N bond (rotamers). Run NMR at 50°C to coalesce signals.

-

-

Aliphatic Region:

-

δ 3.4 – 3.6 ppm (4H, m): Pyrrolidine N-CH₂ protons. Often split into two distinct multiplets due to amide resonance.

-

δ 2.5 – 2.6 ppm (3H, s): Methyl group on the pyrazine ring. Distinct singlet.

-

δ 1.8 – 2.0 ppm (4H, m): Pyrrolidine C-CH₂ protons.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Target Ion: [M+H]⁺ = 192.1 – 192.3 m/z.

-

Fragmentation Pattern: Expect a loss of the pyrrolidine ring or cleavage of the carbonyl, though the molecular ion is usually the base peak in soft ionization.

Part 5: Stability & Handling

-

Hygroscopicity: Amides can be slightly hygroscopic. Store in a desiccator.

-

Oxidation: The methyl group at position 5 is susceptible to radical oxidation (to aldehyde/acid) if exposed to light and air for prolonged periods. Store at -20°C under Argon.

-

Safety: While pyrazines are generally GRAS (Generally Recognized As Safe) in flavor contexts, this specific amide derivative has not been fully toxicologically evaluated. Treat as a potential irritant (Skin/Eye/Respiratory).

References

-

PubChem. (2025).[3][4] Pyrazine-2-carboxamide Derivatives and Analogs. National Library of Medicine.[3] Retrieved from [Link]

-

Tewatia, N., et al. (2012).[2] Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.[2] Retrieved from [Link]

Sources

In Silico Pharmacophore Elucidation of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Executive Summary

This technical guide details the in silico pharmacophore modeling of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine , a privileged scaffold in medicinal chemistry. While alkyl-pyrazines are often associated with volatile flavor compounds, the introduction of the pyrrolidine-1-carbonyl moiety transforms this structure into a potent bioactive core found in HPK1 inhibitors (immuno-oncology), CB1 antagonists (metabolic regulation), and Antimycobacterial agents .

This guide departs from standard "button-pushing" tutorials. Instead, it focuses on the structural causality of the molecule—specifically the rotational energy barriers of the amide linker and the vectorality of the pyrazine nitrogens—to construct a high-confidence pharmacophore model capable of scaffold hopping and virtual screening.

Part 1: Molecular Anatomy & Chemical Space Analysis

Before initiating any software, one must understand the "personality" of the ligand. This compound is not merely a collection of atoms; it is a rigidified system of electronic vectors.

Structural Deconstruction

The molecule consists of three distinct pharmacophoric zones:

| Zone | Chemical Feature | Pharmacophoric Function | Interaction Potential |

| Zone A | Pyrazine Ring | Aromatic / H-Bond Acceptor (HBA) | |

| Zone B | Carbonyl Linker | H-Bond Acceptor (HBA) | Critical directional H-bond acceptor. The vector is determined by the amide bond rotation. |

| Zone C | Pyrrolidine Ring | Hydrophobic / Steric Bulk | Fills hydrophobic pockets (e.g., Val/Leu rich regions). Restricted conformation compared to diethylamine. |

| Zone D | 2-Methyl Group | Hydrophobic | Small steric anchor; often imposes conformational bias on the pyrazine ring orientation. |

The "Rigidification" Hypothesis

Unlike flexible aliphatic chains, the pyrrolidine ring restricts the conformational entropy of the amide tail. In pharmacophore modeling, this is advantageous.[1][2][3] It reduces the "noise" of unproductive conformations during the search phase, allowing for a sharper definition of the hydrophobic vector relative to the aromatic core.

Part 2: Protocol – Conformational Stochastic Search

A pharmacophore model derived from a single energy-minimized structure is scientifically invalid because the bioactive conformation often lies 2–5 kcal/mol above the global minimum (induced fit).

Methodology: Low-Mode Molecular Dynamics (MD)

We utilize a stochastic search method rather than a systematic search to exhaustively sample the amide bond rotation and pyrrolidine puckering.

Step-by-Step Protocol:

-

Force Field Selection: Apply MMFF94x or OPLS3e .

-

Rationale: These force fields accurately parameterize the planarization energy of the amide bond (N-C=O) attached to the electron-deficient pyrazine ring.

-

-

Solvation: Implicit solvation (Born or Generalized Born model) with

(water).-

Rationale: Vacuum simulations often collapse the hydrophilic pyrazine nitrogens onto the carbonyl oxygen (intramolecular electrostatics), creating "false" folded conformations that do not exist in a solvated binding pocket.

-

-

Search Parameters:

-

Energy Window: 7.0 kcal/mol from global minimum.

-

RMSD Cutoff: 0.5 Å (to cluster similar conformers).

-

Torsion Sampling: Focus on the C(pyrazine)-C(carbonyl) bond.

-

Critical Checkpoint: The cis/trans Amide Barrier

The bond connecting the pyrazine to the carbonyl group has partial double-bond character.

-

Observation: You will likely observe two dominant clusters: syn-planar and anti-planar relative to the pyrazine nitrogen.

-

Action: Retain representative conformers from both clusters for the pharmacophore generation. Excluding one arbitrarily introduces false negative bias in virtual screening.

Part 3: Pharmacophore Hypothesis Generation

We will construct a Ligand-Based Pharmacophore assuming this molecule is a "seed" for finding novel inhibitors (e.g., for HPK1 or CB1).

Feature Mapping Workflow

The following diagram illustrates the logic flow from structure to validated model.

Figure 1: The step-by-step computational workflow for deriving a robust pharmacophore model from the pyrazine-pyrrolidine scaffold.

Defining the 4-Point Pharmacophore

Based on the structural analysis, the optimal pharmacophore query must contain these four features:

-

F1 (Vector): Hydrogen Bond Acceptor (Carbonyl Oxygen).

-

Constraint: Must point away from the pyrrolidine bulk.

-

-

F2 (Centroid): Hydrophobic (Pyrrolidine Ring).

-

Radius: 1.5 Å (Matches the projected volume of the 5-membered ring).

-

-

F3 (Plane): Aromatic Ring (Pyrazine).[4]

-

Note: Treat as a generic aromatic feature to allow scaffold hopping to pyridine or phenyl bioisosteres.

-

-

F4 (Point): Hydrogen Bond Acceptor (Pyrazine N4).

-

Context: This is often the "hinge binder" in kinase targets like HPK1.

-

Part 4: Case Study Application – Target Profiling

To demonstrate the utility of this model, we map it against known biological targets where this scaffold is relevant.

Scenario A: HPK1 Inhibition (Immuno-Oncology)

Pyrazine carboxamides are emerging as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[5]

-

Mechanism: The pyrazine nitrogen (N4) accepts a hydrogen bond from the kinase hinge region (Cys/Met residues). The pyrrolidine moiety extends into the solvent-exposed region or a hydrophobic sub-pocket.

-

Model Adjustment: To screen for HPK1 activity, add a Donation Feature constraint to the Pyrazine N4 vector.

Scenario B: CB1 Antagonism (Metabolic Disease)

-

Mechanism: The rigid amide linker mimics the geometry required for G-protein coupled receptor (GPCR) binding pockets.

-

Model Adjustment: Increase the tolerance radius of the Hydrophobic Feature (F2) to 2.0 Å, as GPCR pockets are generally more plastic than kinase ATP-binding sites.

Visualizing the Feature Map

The diagram below represents the spatial arrangement of the pharmacophore features relative to the chemical structure.

Figure 2: Conceptual mapping of pharmacophoric features (F1-F4) onto the this compound scaffold.

Part 5: Validation & Quality Control (E-E-A-T)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Set Construction

Do not use random molecules from ZINC. Use DUD-E (Directory of Useful Decoys) methodology:

-

Select 50 known pyrazine-based kinase inhibitors (Actives).

-

Generate 2,500 decoys (property-matched by MW, LogP, and Rotatable Bonds, but topologically dissimilar).

Metrics for Success

Run the screening protocol and calculate the ROC AUC (Receiver Operating Characteristic Area Under Curve).

-

AUC > 0.7: Acceptable model.

-

AUC > 0.85: High-confidence model suitable for expensive experimental validation.

-

Enrichment Factor (EF1%): Should be > 10 (meaning the top 1% of results contains 10x more actives than random selection).

Troubleshooting

If the model fails (AUC < 0.6):

-

Check: Did you enforce the Pyrazine N-HBA vector too strictly?

-

Fix: Remove the vector constraint on the Pyrazine Nitrogen (F4), leaving it as a location constraint only. Kinases have flexible hinge regions; over-constraining the angle often leads to false negatives.

References

-

Shields, J. D., et al. (2025).[6] "Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor." Journal of Medicinal Chemistry.

-

Yang, K. S., et al. (2025). "Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors." Journal of Medicinal Chemistry.

-

Chorvat, R. J., et al. (2007). "Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties."[7] Bioorganic & Medicinal Chemistry Letters.

-

Koucun, J., et al. (2024). "A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase." Archiv der Pharmazie.

- Langer, T., & Hoffmann, R. D. (2006). "Pharmacophore Modelling: Applications in Drug Discovery." Expert Opinion on Drug Discovery.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 3. youtube.com [youtube.com]

- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties and in vivo efficacy of the series - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine from 5-methylpyrazine-2-carboxylic acid

Abstract & Scope

This application note details the synthesis of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine (Target Molecule) from 5-methylpyrazine-2-carboxylic acid . This transformation represents a classic amide coupling on an electron-deficient heteroaromatic scaffold, a motif frequently encountered in medicinal chemistry (e.g., Glucokinase activators, GPCR ligands).

While amide coupling is routine, pyrazine-2-carboxylic acids present specific challenges:

-

Solubility: The zwitterionic character of the starting material often leads to poor solubility in standard non-polar solvents (DCM).

-

Nucleophilicity: The pyrazine nitrogens are weakly basic but can interfere with certain activation pathways.

-

Stability: Electron-deficient acyl chlorides are highly reactive and prone to hydrolysis.

This guide provides two distinct protocols: Method A (HATU-mediated) for high-throughput discovery, and Method B (Acid Chloride) for scalable synthesis, along with purification and characterization strategies.

Retrosynthetic Analysis & Strategy

The disconnection is a standard C-N bond formation between the carbonyl of the pyrazine and the secondary amine of pyrrolidine.

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the carboxylic acid and amine.

Critical Material Attributes (CMA)

| Component | CAS | MW ( g/mol ) | Physical State | Solubility Profile | Key Risk |

| 5-Methylpyrazine-2-carboxylic acid | 5521-55-1 | 138.12 | White/Off-white solid | Low in DCM/Hexane; Mod. in MeOH/DMF | Zwitterionic; requires polar solvent or activation to dissolve. |

| Pyrrolidine | 123-75-1 | 71.12 | Colorless liquid | Miscible with organics | Flammable; volatile; forms carbamates with CO2. |

| HATU | 148893-10-1 | 380.23 | White powder | Soluble in DMF | Sensitizer; expensive for kg-scale. |

| Oxalyl Chloride | 79-37-8 | 126.93 | Liquid | Reacts with water | Generates HCl/CO/CO2 gas; pressure hazard. |

Protocol 1: Discovery Scale (HATU Coupling)

Best for: Small scale (10 mg – 5 g), parallel synthesis, high chemical yield. Mechanism: In situ formation of an active ester (OAt-ester) which reacts rapidly with the amine.

Reagents

-

5-Methylpyrazine-2-carboxylic acid (1.0 equiv)

-

Pyrrolidine (1.2 equiv)

-

HATU (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology

-

Preparation: In a dried round-bottom flask or vial, suspend 5-methylpyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Note: The starting material may not fully dissolve initially.[1] This is normal.

-

-

Activation: Add DIPEA (3.0 equiv). The solution should clarify as the carboxylate is formed.

-

Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir at room temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.

-

Amine Addition: Add pyrrolidine (1.2 equiv) dropwise.

-

Reaction: Stir at RT for 2–4 hours.

-

Monitoring: Check by LC-MS or TLC (10% MeOH in DCM). The pyrazine acid spot (baseline/polar) should disappear.

-

-

Work-up (Aqueous):

-

Purification: If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Pro-Tip: DMF is difficult to remove completely by rotovap. A thorough water wash or an azeotrope with heptane is recommended.

Protocol 2: Scale-Up (Acid Chloride Method)

Best for: Gram to Kilogram scale, cost-efficiency, avoiding difficult-to-remove urea byproducts. Mechanism: Conversion to acid chloride using Oxalyl Chloride, followed by nucleophilic acyl substitution.

Reagents

-

5-Methylpyrazine-2-carboxylic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 – 1.5 equiv)

-

Catalytic DMF (2–3 drops)

-

Pyrrolidine (1.1 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran)

Step-by-Step Methodology

-

Acid Chloride Formation:

-

Suspend 5-methylpyrazine-2-carboxylic acid in dry DCM (0.5 M) under N2 atmosphere.

-

Critical Step: Add catalytic DMF (2 drops). Without DMF, reaction with electron-deficient pyrazines is sluggish.

-

Add Oxalyl Chloride dropwise at 0°C.

-

Allow to warm to RT and stir for 2 hours. Gas evolution (CO/CO2) will be observed.

-

Visual Cue: The suspension will turn into a clear solution as the acid chloride forms.

-

Evaporation (Optional but Recommended): Concentrate the mixture to dryness to remove excess oxalyl chloride, then re-dissolve in fresh dry DCM. This prevents side reactions with the amine.

-

-

Coupling:

-

Cool the acid chloride solution to 0°C.

-

Add TEA (2.5 equiv).

-

Add pyrrolidine (1.1 equiv) dropwise (exothermic reaction).

-

-

Reaction: Stir at RT for 1–2 hours.

-

Work-up:

Experimental Workflow Diagram

Figure 2: Decision matrix and process flow for synthesis selection.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral features should be confirmed:

-

1H NMR (CDCl3, 400 MHz):

-

Pyrazine Ring: Two distinct singlets (or tight doublets due to long-range coupling) in the aromatic region, typically

8.5 – 9.2 ppm. The proton adjacent to the amide (C3-H) is usually more deshielded than the C6-H. -

Methyl Group: A singlet at

~2.6 ppm. -

Pyrrolidine Ring: Two multiplets for the

-protons (

-

-

LC-MS:

-

ESI+: [M+H]+ peak at m/z 206.1.

-

UV: Strong absorbance at 254 nm (pyrazine chromophore).

-

Troubleshooting & Field Insights

Issue: Low Solubility of Starting Acid

-

Observation: The acid does not dissolve in DCM during the Acid Chloride method.

-

Solution: This is expected. The reaction proceeds as a slurry.[3] As the acid chloride forms, the solid will dissolve. If it remains solid after 2 hours, add more catalytic DMF or gently heat to reflux.

Issue: Poor Yield with HATU

-

Observation: Incomplete conversion.

-

Root Cause: Pyrazine carboxylic acids can be deactivated.

-

Solution: Switch to COMU or T3P (Propylphosphonic anhydride). T3P in EtOAc/Pyridine is excellent for sterically hindered or electron-deficient couplings and simplifies workup (water-soluble byproducts).

Issue: Product is Water Soluble[1]

-

Observation: Low recovery after aqueous workup.

-

Solution: The target amide has a basic pyrazine nitrogen and a polar amide bond.

-

Use DCM/Isopropanol (3:1) for extraction instead of pure DCM or EtOAc.

-

Saturate the aqueous phase with NaCl (salting out).

-

References

-

Montalbetti, C. A., & Falque, V. (2005).[4][5][6][7] Amide bond formation and peptide coupling.[4][6][7][8] Tetrahedron, 61(46), 10827-10852.[6]

-

Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Oakwood Chemical. (n.d.). 5-Methyl-pyrazine-2-carboxylic acid (CAS 5521-55-1) Technical Data.[9][10]

-

Sigma-Aldrich. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid Product Specification.

Sources

- 1. reddit.com [reddit.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide bond formation and peptide coupling. Tetrahedron, 61, 10827- 10852. doi10.1016/j.tet.2005.08.031 - References - Scientific Research Publishing [scirp.org]

- 8. hepatochem.com [hepatochem.com]

- 9. phytohub.eu [phytohub.eu]

- 10. 5-Methyl-2-pyrazinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

Application Note: Solvent Selection Strategy for the Synthesis of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The synthesis of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine represents a classic yet deceptively challenging amide coupling. Pyrazine-2-carboxylic acid derivatives are critical scaffolds in medicinal chemistry, serving as intermediates for sulfonylurea anti-diabetic agents (e.g., Glipizide) and various kinase inhibitors.

The core challenge lies in the solubility profile of 5-methylpyrazine-2-carboxylic acid . As a zwitterionic-like heteroaromatic acid, it exhibits poor solubility in non-polar solvents (e.g., heptane, toluene) but high solubility in dipolar aprotic solvents (DMF, NMP) which are operationally burdensome and toxic.

This Application Note provides a rational solvent selection guide, transitioning from legacy protocols (DCM/DMF) to sustainable, high-performance systems (2-MeTHF/T3P), ensuring high yield, purity, and process safety.

Solvent Selection Logic & Screening

The Solubility-Reactivity Paradox

For the target reaction between 5-methylpyrazine-2-carboxylic acid (1) and pyrrolidine (2) , the solvent must solubilize the crystalline acid (MP: 166–172 °C) without interfering with the activation agent.

| Solvent | Solubility of Acid (1) | Greenness Score (GSK/Pfizer) | Workup Efficiency | Verdict |

| DCM | Moderate | Poor (Red) | High (Volatile) | Avoid (Toxic, regulated) |

| DMF | Excellent | Poor (Red) | Low (High BP, Miscible) | Legacy Only (Hard to remove) |

| EtOAc | Low | Good (Green) | Moderate | Sub-optimal (Slurry reaction) |

| 2-MeTHF | Moderate-Good | Good (Green) | Excellent | Recommended (Biomass derived, phase splits) |

Decision Matrix

The use of 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice here.[1] Unlike THF, 2-MeTHF is derived from renewable furfural and is immiscible with water. This allows the reaction and the aqueous workup to occur in the same vessel, eliminating the need for solvent swapping—a critical advantage over DMF or pure THF.

Figure 1: Decision tree for solvent selection emphasizing the transition to 2-MeTHF for process efficiency.

Mechanistic Insight: T3P Activation

To circumvent the solubility issues in green solvents, we utilize Propylphosphonic anhydride (T3P) . T3P is supplied as a 50% solution in 2-MeTHF or EtOAc. It acts as a powerful dehydrating agent that drives the reaction to completion even if the starting acid is only partially dissolved (slurry-to-solution conversion).

Key Advantage: The by-products of T3P are water-soluble phosphonic acid derivatives, which are quantitatively removed during the aqueous wash, leaving the product in the organic phase.

Figure 2: T3P mediated activation mechanism. Note the clean separation of product and waste.

Experimental Protocols

Method A: The "Green" Standard (Recommended)

System: 2-MeTHF / T3P / DIPEA Rationale: Optimized for scale-up, safety, and ease of purification.

Reagents:

-

Pyrrolidine (1.2 equiv)

-

T3P (50% w/w in 2-MeTHF) (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: 2-Methyltetrahydrofuran (10 mL/g of acid)

Procedure:

-

Charge: To a reaction vessel equipped with a mechanical stirrer, add 5-Methylpyrazine-2-carboxylic acid and 2-MeTHF. (Note: A suspension is normal).

-

Base Addition: Add DIPEA dropwise at 0–5 °C. The suspension may clear slightly as the carboxylate forms.

-

Activation: Add T3P solution dropwise over 15 minutes, maintaining temperature < 10 °C to prevent exotherms.

-

Amine Addition: Add Pyrrolidine slowly.

-

Reaction: Warm to 20–25 °C and stir for 4–12 hours. Monitor by HPLC (Target Rt ~ 3.5 min depending on method).

-

Workup (Critical Step):

-

Add water (5 vol) directly to the reaction mixture.

-

Stir vigorously for 10 minutes.

-

Stop stirring and allow phases to separate. (2-MeTHF forms the upper layer; T3P byproducts and salts are in the lower aqueous layer).

-

Discard aqueous layer.

-

Wash organic layer with 10% Na2CO3 (removes unreacted acid) and Brine.

-

-

Isolation: Dry organic layer over MgSO4, filter, and concentrate.

Expected Yield: 85–92% Purity: >98% (a/a)

Method B: The "Legacy" Route (Reference Only)

System: DMF / HATU / DIPEA Rationale: Use only if Method A fails due to extreme solubility issues (unlikely for this substrate).

Reagents:

-

HATU (1.1 equiv)

-

DIPEA (2.0 equiv)

-

Solvent: DMF (anhydrous)

Procedure:

-

Dissolve acid and DIPEA in DMF.

-

Add HATU at 0 °C. Stir 30 mins to form the active ester (OAt ester).

-

Add Pyrrolidine. Stir at RT for 2 hours.

-

Workup:

-

Challenge: DMF is miscible with water.

-

Dilute reaction with EtOAc (10x volume).

-

Wash with water (3x) and LiCl solution (to remove DMF).

-

Dry and concentrate.

-

Comparison:

-

Yield: 75–85% (Losses during aqueous washes of DMF).

-

Safety: HATU is a sensitizer; DMF is reprotoxic.

Analytical Validation

Successful synthesis is confirmed via the following signals:

-

1H NMR (DMSO-d6):

-

Pyrazine aromatic protons: Two singlets (or doublets) around δ 8.5–9.0 ppm.

-

Methyl group: Singlet at δ 2.5–2.6 ppm.

-

Pyrrolidine ring: Two multiplets (NCH2) at δ 3.4–3.6 ppm and two multiplets (CH2CH2) at δ 1.8–1.9 ppm.

-

-

LC-MS:

-

[M+H]+ = 206.1 (Calculated MW: 205.24).

-

Conclusion

For the synthesis of This compound , the use of 2-MeTHF with T3P is the superior protocol. It addresses the solubility of the pyrazine acid through the solubilizing power of the T3P/Base complex while adhering to green chemistry principles. The ability to perform reaction and workup in a single solvent system significantly reduces process time and solvent waste compared to the traditional DMF/DCM routes.

References

-

Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides. ACS Sustainable Chem. Eng.[1] 2021.[5] (Detailed analysis of 2-MeTHF as a preferred solvent for amide functionality). [1]

-

Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development. (Review of T3P utility in green solvents).

-

Pfizer Solvent Selection Guide. Green Chemistry. 2008. (Foundational text on replacing DCM/DMF).

-

5-Methylpyrazine-2-carboxylic acid Properties. NIST Chemistry WebBook. (Physical properties and solubility data).[6][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Methylpyrazine-5-carboxylic acid [webbook.nist.gov]

- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. chemeo.com [chemeo.com]

- 5. reddit.com [reddit.com]

- 6. 5-methyl-2-pyrazine carboxylic acid, 5521-55-1 [thegoodscentscompany.com]

Preparation of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine for in vitro biological assays

An In-Depth Guide to the Synthesis and Preparation of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine for Preclinical Research

Abstract

This comprehensive application note provides a detailed, field-tested guide for the synthesis, purification, characterization, and preparation of this compound for in vitro biological assays. Pyrazine carboxamides are a significant class of heterocyclic compounds with diverse pharmacological activities, making them frequent targets in drug discovery programs.[1][2] The reliability and reproducibility of subsequent biological data are critically dependent on the quality of the compound and the meticulousness of its preparation. This document outlines a robust, self-validating workflow designed for researchers, medicinal chemists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure the highest standards of experimental integrity.

Introduction: The Importance of Compound Integrity in Biological Assays

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with applications ranging from antimicrobial to anticancer agents.[2][3] The derivatization of this core, particularly through amide linkages, allows for the fine-tuning of physicochemical and pharmacological properties. This compound is a representative member of this class.

The journey from a synthesized powder to a reliable data point in a biological assay is fraught with potential pitfalls. Compound purity, accurate concentration, and appropriate handling are paramount. Errors in these initial stages can lead to misleading results, wasting significant time and resources. This guide is structured to provide a complete workflow, from the synthesis of the target molecule to its final dilution in an assay plate, ensuring that researchers can have confidence in their starting material.

Synthesis and Purification Workflow

The selected synthetic route involves a classic two-step procedure: the conversion of a carboxylic acid to a more reactive acid chloride, followed by amidation with pyrrolidine. This method is widely applicable and generally provides high yields.[1]

Principle of the Synthesis

The synthesis begins with 5-methylpyrazine-2-carboxylic acid. The carboxylic acid is activated by conversion to its corresponding acyl chloride using thionyl chloride (SOCl₂). This intermediate is highly reactive towards nucleophiles. In the second step, the acyl chloride is treated with pyrrolidine, which acts as a nucleophile, attacking the carbonyl carbon to form the desired amide bond. A base, such as triethylamine (TEA) or pyridine, is typically used to scavenge the HCl generated during the reaction. Purification is achieved via column chromatography, a standard technique for separating organic compounds based on their polarity.[4][5]

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol

Materials and Reagents:

| Reagent | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Equivalents |

| 5-Methylpyrazine-2-carboxylic acid | 138.12 | - | 1.00 g | 7.24 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 1.63 g/mL | 1.1 mL | 15.2 | 2.1 |

| Dichloromethane (DCM), anhydrous | - | - | 30 mL | - | - |

| Pyrrolidine | 71.12 | 0.86 g/mL | 0.73 mL | 8.69 | 1.2 |

| Triethylamine (TEA) | 101.19 | 0.726 g/mL | 1.5 mL | 10.9 | 1.5 |

Procedure:

Step 1: Formation of 5-Methylpyrazine-2-carbonyl Chloride

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylpyrazine-2-carboxylic acid (1.00 g, 7.24 mmol).

-

Add anhydrous dichloromethane (DCM, 20 mL) to the flask.

-

Slowly add thionyl chloride (1.1 mL, 15.2 mmol) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. The resulting crude 5-methylpyrazine-2-carbonyl chloride is a solid and should be used immediately in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the crude acid chloride in anhydrous DCM (10 mL) under a nitrogen atmosphere.

-

In a separate flask, prepare a solution of pyrrolidine (0.73 mL, 8.69 mmol) and triethylamine (1.5 mL, 10.9 mmol) in anhydrous DCM (10 mL).

-

Cool the acid chloride solution to 0°C using an ice bath.

-

Add the pyrrolidine/triethylamine solution dropwise to the stirred acid chloride solution over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

-

Upon completion, dilute the reaction mixture with DCM (30 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification Protocol

Principle: Flash column chromatography on silica gel is an effective method for purifying pyrazine derivatives from unreacted starting materials and byproducts.[4][6] The choice of solvent system (mobile phase) is critical for achieving good separation. A gradient of ethyl acetate in hexanes is commonly effective.

Procedure:

-

Prepare a silica gel slurry in hexanes and pack a glass column.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Evaporate the solvent to obtain a dry powder. Load this powder onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Quality Control and Characterization

Before use in any biological assay, the identity, purity, and integrity of the synthesized compound must be rigorously confirmed.[7] This is a critical component of any quality management system in drug development.[8][9]

Analytical Techniques and Expected Results

Table 2: Summary of Quality Control Specifications

| Technique | Purpose | Expected Result / Specification |

| ¹H NMR | Structural Confirmation | Peaks corresponding to pyrazine, methyl, and pyrrolidine protons with correct chemical shifts, splitting patterns, and integration. |

| ¹³C NMR | Structural Confirmation | Peaks corresponding to all unique carbon atoms in the molecule. |

| High-Resolution MS (HRMS) | Molecular Formula Confirmation | Observed [M+H]⁺ mass within 5 ppm of the calculated exact mass (C₁₀H₁₃N₃O, Calculated: 192.1131). |

| HPLC-UV/MS | Purity Assessment | Purity ≥ 95% by peak area at a specified wavelength (e.g., 254 nm). |

| Melting Point | Purity and Identity Check | A sharp, defined melting range. |

| Appearance | Physical Characterization | White to off-white solid. |

Interpreting ¹H NMR Data: Based on the structure and data for similar compounds like 2-methylpyrazine[10][11], the expected ¹H NMR spectrum (in CDCl₃) would show:

-

Pyrazine Protons: Two distinct signals in the aromatic region (~8.4-8.8 ppm), likely appearing as singlets or narrow doublets.

-

Pyrrolidine Protons: Two multiplets in the aliphatic region, typically around ~3.6 ppm (for CH₂ adjacent to N) and ~1.9 ppm (for the other CH₂ groups).

-

Methyl Protons: A sharp singlet at ~2.6 ppm.

Preparation for In Vitro Assays

Proper preparation of stock and working solutions is essential for obtaining accurate and reproducible results in biological assays.[12][13]

Diagram of Assay Preparation Workflow

Caption: Standard workflow for preparing compound solutions for biological assays.

Stock Solution Preparation Protocol

Principle: A high-concentration stock solution, typically in dimethyl sulfoxide (DMSO), serves as the starting point for all subsequent dilutions. Preparing an accurate stock solution is the single most important step in ensuring correct final assay concentrations.[14]

Procedure:

-

Weighing: Accurately weigh a sufficient amount of the QC-verified solid compound (e.g., 1.91 mg for a 1 mL of 10 mM solution) using a calibrated analytical balance. For accuracy, it is better to weigh a larger mass (e.g., 10-20 mg) and prepare a larger volume of stock solution.[14]

-

Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add approximately 75% of the final desired volume of high-purity, anhydrous DMSO.

-

Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be required if the compound is slow to dissolve.[15]

-

Final Volume: Once dissolved and cooled to room temperature, add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure homogeneity.

-

Calculation: The final concentration is calculated based on the actual mass weighed and the final volume.

-

Concentration (M) = Mass (g) / (Molecular Weight ( g/mol ) * Volume (L))

-

-

Storage: Aliquot the stock solution into small-volume, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Label clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C. For many compounds, stock solutions in DMSO are stable for up to 3-6 months at -20°C.[15][16]

Working Solution Preparation Protocol

Principle: Working solutions are prepared by diluting the stock solution into the aqueous buffer used for the biological assay. A key consideration is to keep the final concentration of the organic solvent (DMSO) low enough to avoid affecting the biological system, typically below 0.5%.[16]

Procedure:

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Intermediate Dilutions: It is highly recommended to perform one or more intermediate dilution steps in either 100% DMSO or the final assay buffer. This stepwise process prevents the compound from precipitating out of solution, which can occur when a highly concentrated DMSO stock is diluted directly into a large volume of aqueous buffer.[16]

-

Final Dilution: Add the final intermediate dilution to the assay medium to achieve the desired test concentrations.

-

Controls: Always include a "vehicle control" in the experiment, which contains the same final concentration of DMSO as the test wells, to account for any effects of the solvent on the assay.[16]

Conclusion

The successful application of this compound in in vitro biological assays hinges on a foundation of meticulous chemical synthesis and preparation. By following the detailed protocols for synthesis, purification, rigorous quality control, and careful solution preparation outlined in this guide, researchers can significantly enhance the quality, reliability, and reproducibility of their experimental data. Adherence to these principles of scientific integrity is essential for the advancement of drug discovery and development projects.

References

-

Humphrey, G. R., & Miller, R. A. (2013). Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates. Organic Letters, 15(18), 4806–4809. [Link]

-

ResearchGate. (2017). Preparation of Pyrazine Carboxamides: A Reaction Involving N‑Heterocyclic Carbene (NHC) Intermediates. [Link]

-

ACS Publications. (2013). Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. Organic Letters. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

-

Semantic Scholar. (n.d.). Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates. [Link]

-

Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 833–842. [Link]

-

Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

-

ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

-

Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

-

G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

-

Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs. [Link]

-

Kymos. (2025). Quality control of small molecules. [Link]

-

Spectroscopy Online. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. [Link]

-

NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

-

Janssens, T., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters, 366(4). [Link]

-

Chen, J., et al. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 26(18), 5648. [Link]

-

ResearchGate. (2013). Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. [Link]

-

Wiley Science Solutions. (n.d.). 2-Methylpyrazine. SpectraBase. [Link]

-

Patsnap Eureka. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. eas.org [eas.org]

- 8. Quality control of small molecules - Kymos [kymos.com]

- 9. seed.nih.gov [seed.nih.gov]

- 10. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. phytotechlab.com [phytotechlab.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.cn [medchemexpress.cn]

Application Notes & Protocols: Scalable Production of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Abstract

This document provides a detailed technical guide for the scalable production of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine, a key heterocyclic amide with potential applications in pharmaceutical and agrochemical development. We present two primary synthetic routes, moving from established, robust chemical methods to modern, sustainable biocatalytic processes. The guide is designed for researchers, chemists, and process development professionals, offering not just step-by-step protocols but also the scientific rationale behind the chosen methodologies. We will cover the synthesis of the crucial carboxylic acid intermediate, followed by a comparative analysis of two distinct amide coupling strategies: a classic acid chloride-based approach and an innovative continuous-flow enzymatic method.

Introduction and Strategic Overview

Pyrazine derivatives are a class of N-heterocyclic compounds of significant interest due to their presence in biologically active molecules and their use as flavor and fragrance agents.[1][2] this compound is an amide constructed from a pyrazine core and a pyrrolidine moiety. The development of efficient, cost-effective, and scalable synthetic routes is critical for its potential commercialization.

This guide focuses on a convergent synthesis strategy, which is often optimal for large-scale manufacturing as it allows for the parallel preparation of key fragments and maximizes overall yield.

Retrosynthetic Analysis

The primary disconnection point is the amide bond, which logically separates the molecule into two key precursors: 2-methylpyrazine-5-carboxylic acid and pyrrolidine. Pyrrolidine is a readily available commodity chemical. Therefore, the primary synthetic challenge lies in the efficient, large-scale production of the substituted pyrazine carboxylic acid. Our strategy further traces the carboxylic acid back to the inexpensive and commercially available starting material, 2,5-dimethylpyrazine.

Diagram 2: Workflow for the acid chloride-based synthesis.

Protocol 2: Two-Step Synthesis via Acid Chloride Intermediate

This classic and highly reliable method involves activating the carboxylic acid by converting it to a more reactive acid chloride, which then readily reacts with pyrrolidine. This approach is robust, high-yielding, and well-suited for batch production. [3] Step A: Preparation of 2-Methyl-5-pyrazinecarbonyl Chloride

Materials & Equipment:

-

Glass-lined reactor with reflux condenser, dropping funnel, and scrubber system (for HCl/SO₂ off-gas).

-

2-Methylpyrazine-5-carboxylic Acid

-

Thionyl chloride (SOCl₂) or Oxalyl Chloride

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Catalytic N,N-Dimethylformamide (DMF)

Protocol:

-

Setup: Charge the reactor with 2-methylpyrazine-5-carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., Toluene, 5-10 volumes).

-

Catalyst Addition: Add a catalytic amount of DMF (0.01 eq). This accelerates the reaction by forming the Vilsmeier reagent in situ.

-

Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) via the dropping funnel at room temperature. The reaction is exothermic and will evolve gas (HCl and SO₂), which must be directed to a caustic scrubber.

-

Reaction: Heat the mixture to reflux (for Toluene, ~110 °C) for 2-4 hours, or until gas evolution ceases.

-

Isolation: Cool the reaction mixture. The solvent and excess thionyl chloride are removed under reduced pressure (vacuum distillation) to yield the crude acid chloride, which is often used directly in the next step without further purification.

-

Safety Note: Thionyl chloride is corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Step B: Acylation of Pyrrolidine

Protocol:

-

Amine Solution: In a separate reactor, prepare a solution of pyrrolidine (2.2 eq) in an anhydrous solvent like DCM or THF at 0-5 °C. One equivalent acts as the nucleophile, and the second acts as an acid scavenger for the HCl byproduct. Alternatively, use 1.1 eq of pyrrolidine and 1.2 eq of a non-nucleophilic base like triethylamine.

-

Acid Chloride Addition: Dissolve the crude acid chloride from Step A in a minimal amount of the same anhydrous solvent and add it slowly to the chilled pyrrolidine solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl (to remove excess amine/base), saturated aqueous NaHCO₃ (to remove any unreacted acid), and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography for higher purity.

Protocol 3: Continuous-Flow Biocatalytic Synthesis

This modern approach leverages the high selectivity of enzymes in a continuous-flow setup, offering enhanced safety, reduced waste, and potential for automation. It is particularly attractive for green and sustainable manufacturing. The protocol uses an immobilized lipase, such as Lipozyme® TL IM, to catalyze the amidation between an ester of the pyrazine carboxylic acid and pyrrolidine. [4][5]

Diagram 3: Schematic of a continuous-flow biocatalytic setup.

Materials & Equipment:

-

Continuous-flow reactor system (e.g., Vapourtec, Uniqsis) with at least two pump channels.

-

Packed-bed column reactor.

-

Immobilized Lipase (e.g., Lipozyme® TL IM from Thermomyces lanuginosus).

-

Methyl 2-methylpyrazine-5-carboxylate (prepared by standard Fischer esterification of the carboxylic acid).

-

Pyrrolidine.

-

Anhydrous, "green" solvent such as tert-amyl alcohol or 2-methyl-THF. [4] Protocol:

-

System Setup: Pack the column reactor with the immobilized lipase. Assemble the flow system as shown in Diagram 3, ensuring the system is leak-proof.

-

Reagent Preparation: Prepare two stock solutions.

-

Solution A: A 0.1 M solution of methyl 2-methylpyrazine-5-carboxylate in the chosen solvent.

-

Solution B: A 0.3 M solution of pyrrolidine in the chosen solvent. [4] * Scientist's Note: An excess of the amine is used to drive the reversible amidation reaction towards the product side. [4]3. Reaction Execution:

-

Set the reactor temperature to 45-55 °C. [4] * Pump both solutions at equal flow rates (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min) through the system. The residence time in the reactor is determined by the reactor volume and the total flow rate. A typical residence time might be 20-30 minutes. [5]4. Steady State & Collection: Allow the system to reach a steady state (typically 3-4 reactor volumes) before starting collection. Collect the output stream from the back-pressure regulator.

-

-

Work-up and Purification: The output stream contains the product, unreacted starting materials, and methanol as a byproduct. The solvent can be removed under reduced pressure. The residue can then be purified, typically by silica gel chromatography, to isolate the final product. The unreacted ester and amine can potentially be recovered and recycled in a large-scale setup.

Comparative Analysis and Scalability

The choice between these two scalable methods depends on factors such as available equipment, capital investment, desired batch size, and sustainability goals.

| Feature | Protocol 2: Acid Chloride Route | Protocol 3: Biocatalytic Flow |

| Throughput | High (Batch processing) | High (Continuous processing) |

| Reagents | SOCl₂, organic bases (potentially hazardous) | Immobilized enzyme (recyclable), ester |

| Safety | High risk: corrosive reagents, exotherms, gas evolution | High safety: mild conditions, contained system |

| Waste Stream | Stoichiometric salts, acidic/basic aqueous waste | Minimal waste, primarily solvent for recycling |

| Yield | Very High (often >90%) | Good to Excellent (can reach >90% conversion) [4] |

| Capital Cost | Lower (standard batch reactors) | Higher (requires specialized flow equipment) |

| Operational Cost | Higher reagent and waste disposal costs | Lower long-term costs due to catalyst recycling and automation |

| "Green" Profile | Poor | Excellent |

Conclusion

The synthesis of this compound can be achieved efficiently on a large scale. The production of the key intermediate, 2-methylpyrazine-5-carboxylic acid, is best accomplished via catalytic oxidation of 2,5-dimethylpyrazine, avoiding the pitfalls of older stoichiometric methods. For the final amide coupling step, the traditional acid chloride route offers a robust, high-yield path suitable for conventional batch manufacturing. However, for organizations prioritizing safety, sustainability, and modern manufacturing principles, the development of a continuous-flow biocatalytic process presents a compelling and highly advantageous long-term strategy. The choice of protocol should be guided by a thorough techno-economic analysis tailored to specific production demands.

References

-

Title: Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Source: RSC Advances URL: [Link] [3][4][5]

-

Title: Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Source: Technoarete URL: [Link] [6]

-

Title: Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Source: Journal of the American Chemical Society URL: [Link]

-

Title: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Source: RSC Publishing URL: [Link] [3]

-

Title: Pyrrolidine synthesis. Source: Organic Chemistry Portal URL: [Link]

-

Title: Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

-

Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Source: MDPI URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: PMC URL: [Link]

-

Title: General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Source: ACS Publications URL: [Link]

-

Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Source: ResearchGate URL: [Link] [1]

-

Title: Greener approach toward one pot route to pyrazine synthesis. Source: Taylor & Francis URL: [Link]

-

Title: Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Source: ResearchGate URL: [Link] [7]

-

Title: Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Source: MDPI URL: [Link] [2]

-

Title: a green synthesis of pyrazinamide from pyrazine esters and amines cat. Source: RSC Publishing URL: [Link] [5]

-

Title: Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Source: PMC URL: [Link] [2][8]

-

Title: Preparation method of 5-methylpyrazine-2-carboxylic acid. Source: Patsnap Eureka URL: [Link] [9]

-

Title: 2-Methylpyrazine-5-carboxylic acid. Source: NIST WebBook URL: [Link] [10]

-

Title: Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Source: Patsnap Eureka URL: [Link] [9][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines | MDPI [mdpi.com]

- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]

- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. technoarete.org [technoarete.org]

- 7. researchgate.net [researchgate.net]

- 8. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation method of 5-methylpyrazine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. 2-Methylpyrazine-5-carboxylic acid [webbook.nist.gov]

- 11. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

Handling and storage protocols for hygroscopic pyrazine derivatives

Abstract

Pyrazine derivatives represent a unique challenge in pharmaceutical and flavor chemistry due to their "dual-threat" physicochemical profile: high volatility coupled with significant hygroscopicity. While the pyrazine ring itself offers some stability, functionalization (e.g., alkyl-, alkoxy-, or amido- groups) often lowers melting points and increases susceptibility to hydrolysis and N-oxidation. This Application Note defines a rigorous, self-validating framework for handling these compounds, minimizing degradation during synthesis, storage, and formulation.

The Physicochemical Challenge

To handle pyrazines effectively, one must understand the molecular drivers of their instability.

-

The Hygroscopic Mechanism: The pyrazine ring contains two para-oriented nitrogen atoms. The lone pairs on these nitrogens are highly accessible H-bond acceptors. In the presence of atmospheric moisture, water molecules bridge these nitrogens, leading to hydrate formation. This is not merely physical clumping; hydration often catalyzes nucleophilic attack on side chains (e.g., hydrolysis of Pyrazinamide to Pyrazinoic acid) or facilitates N-oxidation [1].

-

The Volatility Nexus: Many alkyl-pyrazines are low-melting solids or waxes. They sublime easily. Standard vacuum drying is often dangerous as it strips the material along with the solvent.

-

The "Mud" Phase: When hygroscopic pyrazines absorb water, they often depress their own melting point, turning a free-flowing powder into a sticky "mud" or oil. This phase change irreversibly alters surface area and reactivity.

Diagram 1: The Degradation Cycle

This diagram illustrates the self-perpetuating cycle of moisture absorption and chemical degradation.

Caption: Mechanism of moisture-induced instability in pyrazine derivatives.

Critical Handling Workflows

Standard laboratory protocols are insufficient. The following workflows are mandatory for >98% purity maintenance.

Protocol A: Thermal Equilibration (The "Sweating" Vial)

Context: Removing a cold vial (-20°C) directly into room temperature air causes immediate condensation on the glass and inside the cap threads. Procedure:

-

Remove the secondary container (bag/can) from the freezer.

-

Do NOT open. Place the sealed container in a desiccator cabinet at Room Temperature (RT).

-

Wait Time:

-

< 1g vial: 30 minutes.

-

1g - 100g bottle: 2 hours.

-

Bulk drum: 12-24 hours.

-

-

Wipe the exterior with a lint-free wipe (Kimwipe) before opening.

Protocol B: The "Inert Cone" Weighing Method

Context: Pyrazines will absorb water during the 30-60 seconds it takes to weigh them. Static electricity in dry boxes often scatters the light powder. Equipment: Ionizing blower, Argon gas line, funnel. Procedure:

-

Gas Selection: Use Argon (heavier than air), not Nitrogen. Argon creates a "blanket" in the weighing boat, whereas Nitrogen diffuses upward.

-

The Setup: Position an inverted funnel connected to an Argon line 5cm above the balance pan. Flow rate should be low (gentle laminar flow) to avoid disturbing the reading.

-

Transfer:

-

Open the stock vial under the Argon cone.

-

Transfer quickly using a spatula.

-

Reseal immediately.

-

-

Difference Weighing: Do not tare the boat. Weigh the full vial, remove approximate amount, weigh the vial again. This minimizes the time the pyrazine is exposed on the open balance pan.

Long-Term Storage Architecture

We utilize a "Russian Doll" containment strategy to combat both volatility (escape out) and moisture (ingress in).

| Layer | Material Specification | Function |

| Primary | Amber Glass Vial with PTFE-lined Septum Cap | Chemical Inertness: PTFE prevents pyrazine from interacting with the liner. Amber glass blocks UV (preventing radical formation). |

| Headspace | Argon (Ar) | Blanket: Displaces oxygen and moisture. |

| Secondary | Aluminized Mylar Ziplock Bag | Vapor Barrier: Plastic bags are permeable to organic vapors; aluminized Mylar is not. Prevents cross-contamination of odors in the freezer. |

| Desiccant | Molecular Sieves (4Å) | Scavenger: Placed inside the secondary bag (NOT inside the primary vial) to keep the micro-environment dry. |

| Tertiary | HDPE Screw-top Canister | Physical Protection: Protects the glass and provides a final thermal buffer. |

| Condition | -20°C | Kinetic Control: Slows hydrolysis and oxidation rates. |

QC and Validation: The Karl Fischer Trap

The Trap: Standard volumetric Karl Fischer (KF) titration often fails with pyrazines.

-

pH Shift: Pyrazines are weak bases. They can shift the KF reagent pH, slowing the reaction or causing fading endpoints.

-

Side Reactions: Primary amines or active side chains can react with the methanol in standard KF reagents, releasing water and causing false high readings [2].

The Solution: Modified KF Protocol

-

Method: Coulometric KF (for <1% water) with a diaphragm cell.

-

Reagent: Use Buffered KF Reagents (specifically designed for nitrogenous bases, often containing salicylic acid or benzoic acid to buffer the pH to 5-7) [3].

-

Solvent: If the pyrazine reacts with methanol (e.g., to form acetals), use a Methanol-Free solvent system (often based on ethanol or methoxyethanol).

Diagram 2: Analytical Decision Tree

Logic flow for selecting the correct validation method.

Caption: Decision matrix for water determination in pyrazine derivatives.

References

-

PubChem. (2025).[1] Pyrazinamide: Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

-

Müller, R., & Rappert, S. (2010).[2] Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

The following technical guide is structured as a Tier 3 Support resource for process chemists and medicinal chemistry teams. It addresses the specific challenges of coupling electron-deficient heteroaromatic acids like 5-methylpyrazine-2-carboxylic acid with secondary amines.

Case ID: PYR-5-AMIDE-OPT Subject: Yield Optimization & Troubleshooting for Pyrazine Amide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile[1]

The target molecule, 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine , is a heteroaromatic amide. The synthesis typically involves the condensation of 5-methylpyrazine-2-carboxylic acid with pyrrolidine .

Core Challenge: Pyrazine carboxylic acids are electron-deficient, making the carbonyl carbon less nucleophilic than standard aliphatic acids, but the primary issue is often decarboxylation under thermal stress and high water solubility of the product, leading to massive yield loss during aqueous workup.

Critical Physicochemical Parameters

| Parameter | Description | Impact on Protocol |

| Acid Stability | Prone to thermal decarboxylation (>100°C) | Avoid harsh refluxes; keep reaction temps <80°C. |

| Product Polarity | Moderate-High (Pyrazine N + Amide) | Standard EtOAc extraction often fails. Use DCM or CHCl3.[1] |

| Amine Reactivity | Pyrrolidine (Secondary, Nucleophilic) | Highly reactive, but can form salts with the acid if activation is slow. |

Troubleshooting Hub (Q&A Format)

Issue 1: "I am using EDC/HOBt or HATU, but my isolated yield is stuck below 40%."

Diagnosis: Standard peptide coupling reagents (EDC, HATU) often struggle with electron-deficient heteroaromatic acids due to slow activation kinetics and the formation of stable, unreactive intermediates. Furthermore, the "low yield" is often a workup artifact —your product is likely forming but staying in the aqueous wash.

Corrective Action:

-

Switch Reagents: Move to T3P (Propylphosphonic anhydride) . It is superior for heteroaromatic couplings because it drives the reaction to completion in a cyclic transition state and requires no nucleophilic additives that can complicate purification.

-

Modify Workup: If you must use aqueous workup, saturate the aqueous phase with NaCl (salting out) and use DCM:Isopropanol (9:1) for extraction, not Ethyl Acetate.

Issue 2: "The reaction mixture turns black/tarry upon heating."

Diagnosis: This indicates decarboxylation of the starting material (5-methylpyrazine-2-carboxylic acid). Pyrazine acids are thermally unstable. If you are generating an acid chloride using thionyl chloride (SOCl₂) at reflux, you are likely destroying your starting material.

Corrective Action:

-

Protocol Adjustment: If using the Acid Chloride method, use Oxalyl Chloride with catalytic DMF in DCM at 0°C to Room Temperature . Do not reflux in neat thionyl chloride.

-

Alternative: Use the T3P method (Protocol A below) which operates at room temperature.

Issue 3: "I see the product on LCMS, but it vanishes after column chromatography."

Diagnosis: The product is a pyrazine amide, which can act as a Lewis base. It may be streaking or adhering irreversibly to the acidic silica gel.

Corrective Action:

-

Mobile Phase Modifier: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.

-

Eluent: Use a gradient of DCM to DCM:MeOH (95:5). The methanol is necessary to desorb the polar pyrazine from the silica.

Optimized Experimental Protocols

Protocol A: The T3P Method (Recommended for High Purity)

Why this works: T3P acts as both a coupling agent and a water scavenger. The by-products are water-soluble, simplifying purification.

Materials:

-

5-Methylpyrazine-2-carboxylic acid (1.0 equiv)[2]

-

Pyrrolidine (1.2 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (dry).

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve the pyrazine acid (1.0 eq) and pyrrolidine (1.2 eq) in dry EtOAc (10 mL/g of acid).

-

Base Addition: Cool to 0°C. Add DIPEA (3.0 eq) dropwise. Stir for 10 minutes.

-

Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes. Note: Exothermic.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours. Monitor by LCMS.[1]

-

Workup (Critical):

-

Quench with water.

-

Separate layers.

-

Wash the organic layer with saturated NaHCO₃ (2x) to remove excess acid.

-

Wash with 0.5 M HCl (1x) to remove excess amine (Quick wash! Pyrazines can protonate).

-

Dry over Na₂SO₄ and concentrate.

-

-

Yield Expectation: >85% isolated yield.

Protocol B: The Acid Chloride Method (Best for Scale-Up)

Why this works: Acid chlorides are highly reactive species that overcome the low electrophilicity of the pyrazine carbonyl.

Materials:

-

5-Methylpyrazine-2-carboxylic acid (1.0 equiv)[2]

-

Oxalyl Chloride (1.2 equiv)

-

DMF (Catalytic, 2-3 drops)

-

DCM (Dichloromethane) (Anhydrous)

-

Pyrrolidine (1.1 equiv)

-

Triethylamine (TEA) (2.0 equiv)

Step-by-Step:

-

Activation: Suspend the pyrazine acid in dry DCM at 0°C. Add catalytic DMF.

-

Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will occur. Stir at RT for 1-2 hours until the solution becomes clear (indicates acid chloride formation).

-

Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh dry DCM.

-

Coupling: Cool the acid chloride solution to 0°C. Add a mixture of Pyrrolidine and TEA in DCM dropwise.

-

Completion: Stir at RT for 1 hour.

-

Workup: Wash with Brine. Dry and concentrate.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct synthesis pathway based on available reagents and scale.

Caption: Decision tree for selecting the optimal coupling pathway. Green path (T3P) is recommended for initial optimization to minimize side reactions.

References

-

T3P Reagent Overview : "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters." Organic Process Research & Development.

-

Pyrazine Chemistry : "Synthesis and reactivity of pyrazine-2-carboxylic acid derivatives." Journal of Heterocyclic Chemistry.

-

Amide Coupling Troubleshooting : "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

-

General Protocol Validation : "Synthesis of 1,5-Substituted Pyrrolidin-2-ones." Journal of Organic Chemistry.

Sources

Purification strategies for removing unreacted pyrrolidine from pyrazine products

Topic: Removal of Unreacted Pyrrolidine

Ticket ID: PUR-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The separation of unreacted pyrrolidine (bp 87 °C) from pyrazine products is a common challenge in nucleophilic aromatic substitution (

This guide prioritizes Liquid-Liquid Extraction (LLE) as the most efficient "workhorse" method, followed by Solid-Supported Scavenging for acid-sensitive compounds, and Chromatographic Polishing for final purity.[1]

Module 1: The "pH Switch" Strategy (Liquid-Liquid Extraction)

Best For: Robust pyrazine products stable to mild acid.[1] The Mechanism: Because pyrrolidine is a strong secondary amine, it protonates readily at pH < 10.[1] Pyrazines, being electron-deficient, remain unprotonated (neutral) until the pH drops below ~1.[1]0. By targeting a pH window of 3.0–5.0 , we force pyrrolidine into the aqueous phase while the pyrazine remains in the organic phase.[1]

Protocol: The Citric Acid Wash

We recommend Citric Acid over HCl for this application because it buffers the aqueous phase, preventing accidental product extraction if the pyrazine contains other weakly basic functional groups.

-

Dilution: Dilute the crude reaction mixture with an organic solvent (DCM or Ethyl Acetate).

-

Note: Avoid Diethyl Ether if possible; pyrrolidine salts can occasionally solubilize in wet ether.[1]

-

-

The Wash: Wash the organic layer 3x with 10% aqueous Citric Acid (or 1M HCl if product is stable).[1]

-

Observation: The pyrrolidine converts to the water-soluble citrate/chloride salt.

-

-

The Check: Check the pH of the aqueous output. It must remain acidic.[1]

-

Recovery: Dry the organic layer over

, filter, and concentrate.

Visual Logic: The Extraction Workflow

Figure 1: Selective protonation forces pyrrolidine into the aqueous waste stream while retaining the pyrazine product in the organic solvent.

Module 2: Solid-Phase Scavenging (Resin Capture)

Best For: Acid-sensitive products or small-scale parallel synthesis (high-throughput).[1] The Mechanism: Use a polymer-supported electrophile (PS-Isocyanate) to react with the nucleophilic secondary amine (pyrrolidine). This forms an insoluble urea derivative that is removed via simple filtration.[1]

Protocol: PS-Isocyanate Scavenging

-

Stoichiometry: Calculate the theoretical excess of pyrrolidine. Add 2.0–3.0 equivalents of PS-Isocyanate resin relative to the excess amine.[1]

-

Solvent: Dissolve crude in DCM or THF (Resins swell best in these).[1]

-

Incubation: Shake gently at Room Temperature for 2–4 hours.

-

Tip: Do not use magnetic stir bars; they grind the resin beads, clogging filters.[1]

-

-

Filtration: Filter through a fritted cartridge or Celite pad.[1]

-